Cas no 1697350-57-4 (2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

2-Ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a fluorinated heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core with an ethyl substituent at the 2-position and a trifluoromethyl group at the 5-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the fused imidazo-pyrimidine scaffold offers potential for diverse biological interactions. Its synthetic versatility allows for further functionalization, enabling applications in drug discovery and material science. The compound's well-defined reactivity and stability under standard conditions make it suitable for scalable synthesis and industrial use.
2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine structure
1697350-57-4 structure
Product Name:2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine
CAS No:1697350-57-4
MF:C9H12F3N3
MW:219.20689201355
CID:5898577
PubChem ID:136709864
Update Time:2025-06-28

2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine
    • EN300-1118453
    • 1697350-57-4
    • 2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
    • Inchi: 1S/C9H12F3N3/c1-2-6-5-15-7(9(10,11)12)3-4-13-8(15)14-6/h5,7H,2-4H2,1H3,(H,13,14)
    • InChI Key: IUYWQFDSOFAZFN-UHFFFAOYSA-N
    • SMILES: FC(C1CCNC2=NC(CC)=CN12)(F)F

Computed Properties

  • Exact Mass: 219.09833188g/mol
  • Monoisotopic Mass: 219.09833188g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 29.8Ų

2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine Pricemore >>

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2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine Related Literature

Additional information on 2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine

Recent Advances in the Study of 2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS: 1697350-57-4)

The compound 2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS: 1697350-57-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential as a drug candidate.

Recent studies have focused on the synthesis and optimization of 2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, with particular emphasis on improving its yield and purity. Researchers have employed advanced synthetic techniques, such as microwave-assisted synthesis and flow chemistry, to achieve higher efficiency and scalability. The incorporation of the trifluoromethyl group has been identified as a key factor in enhancing the compound's metabolic stability and bioavailability.

In terms of biological activity, preliminary in vitro and in vivo studies have demonstrated that this compound exhibits promising pharmacological properties. It has shown potent inhibitory effects against a range of kinase targets, including those implicated in cancer and inflammatory diseases. Notably, its selectivity profile suggests a lower risk of off-target effects, which is a critical consideration in drug development. Further mechanistic studies are underway to elucidate its mode of action and potential therapeutic applications.

One of the most exciting developments is the exploration of 2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine as a potential lead compound for the treatment of neurodegenerative diseases. Recent findings indicate that it may modulate key pathways involved in neuroprotection and neuroinflammation, offering a novel approach to addressing conditions such as Alzheimer's and Parkinson's diseases. These findings are supported by robust preclinical data, although further validation is required.

In conclusion, the compound 2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS: 1697350-57-4) represents a promising area of research in chemical biology and medicinal chemistry. Its unique structural attributes, combined with its demonstrated biological activity, make it a compelling candidate for further investigation. Future studies should focus on optimizing its pharmacokinetic properties and advancing it through the drug development pipeline.

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